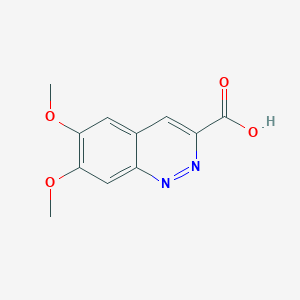
6,7-Dimethoxycinnoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxycinnoline-3-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of suitable precursors in the presence of catalysts and solvents . The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up laboratory synthesis techniques. This includes optimizing reaction conditions for larger batches and ensuring consistent quality and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
6,7-Dimethoxycinnoline-3-carboxylic acid undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Aplicaciones Científicas De Investigación
6,7-Dimethoxycinnoline-3-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6,7-Dimethoxycinnoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It can modulate enzyme activity, influence protein-protein interactions, and affect cellular signaling pathways . These interactions are crucial for its biological and therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
6,7-Dihydroxycinnoline-3-carboxylic acid: Similar in structure but with hydroxyl groups instead of methoxy groups.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: Shares the dimethoxy substitution but differs in the core structure.
Uniqueness
6,7-Dimethoxycinnoline-3-carboxylic acid is unique due to its specific substitution pattern and the resulting chemical properties. This makes it particularly valuable in research applications where precise molecular interactions are required .
Propiedades
IUPAC Name |
6,7-dimethoxycinnoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-16-9-4-6-3-8(11(14)15)13-12-7(6)5-10(9)17-2/h3-5H,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTKNSLLXQBHGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(N=N2)C(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 1-[4-[(prop-2-enoylamino)methyl]benzoyl]piperidine-4-carboxylate](/img/structure/B2367912.png)
![ethyl 2-(2-((5-(benzo[d][1,3]dioxol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2367913.png)
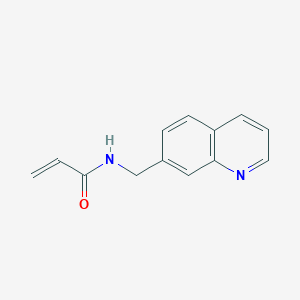
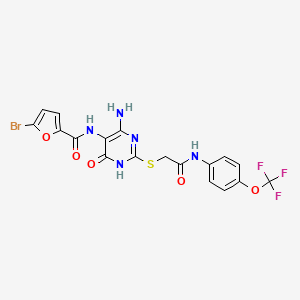

![methyl 2-[4-(4-acetylphenyl)piperazin-1-yl]-3-benzyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2367918.png)
![N-[(4-phenyloxan-4-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2367919.png)
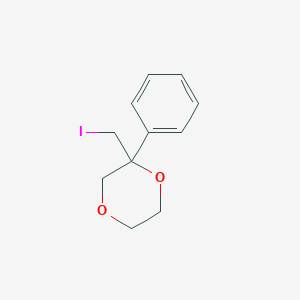
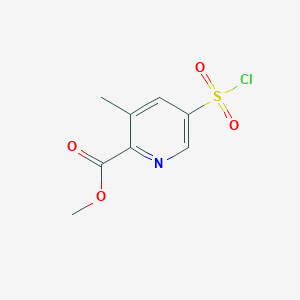
![N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2367923.png)
![2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2367924.png)
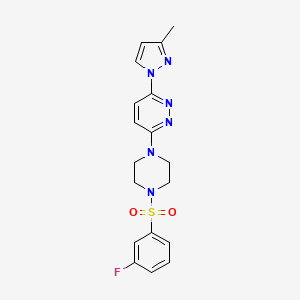
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2367930.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2367932.png)
